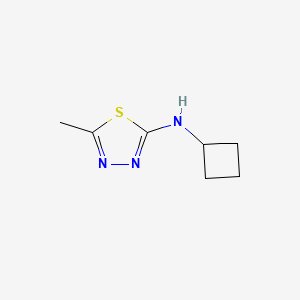
N-cyclobutyl-5-methyl-1,3,4-thiadiazol-2-amine
Descripción general
Descripción
“N-cyclobutyl-5-methyl-1,3,4-thiadiazol-2-amine” is a chemical compound with the molecular formula C7H11N3S and a molecular weight of 169.25 . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms .
Synthesis Analysis
The synthesis of symmetric amines, which could include “this compound”, can be achieved through a one-pot procedure involving domino reactions of 5-methyl-1,3,4-thiadiazole-2-amine, a new nitrogen atom donor, and alkyl halides . This method allows for the successful preparation of all three types of amines (primary, secondary, and tertiary) by adjusting the ratio of substrates and base control .Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H11N3S/c1-5-9-10-7(11-5)8-6-3-2-4-6/h6H,2-4H2,1H3,(H,8,10) . This code provides a textual representation of the compound’s molecular structure.
Aplicaciones Científicas De Investigación
Heterocyclic Compounds and Their Pharmacological Activities
Heterocyclic compounds, including the thiadiazole derivatives, are central to various pharmacological activities due to their extensive range of biological applications. 1,3,4-thiadiazole derivatives are noted for their pharmacological significance, encompassing anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. This versatility is attributed to the toxophoric N2C2S moiety within these compounds, making them crucial for the development of new drugs and the design of hybrid molecules combining different pharmacophores in one framework (Mishra et al., 2015).
Biological Activities of Heterocyclic Systems
The heterocyclic systems based on 1,3,4-thiadiazoles exhibit a broad spectrum of pharmacological potentials, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. These activities stem from the core structures of 1,3,4-thiadiazole or 1,3,4-oxadiazole, which can interact with various enzymes and receptors through hydrogen bonding, contributing to their pharmacological efficacy. Such systems are considered crucial for medicinal chemistry due to their capacity for chemical modification and the establishment of diverse pharmacological potentials (Lelyukh, 2019).
Synthesis and Significance of 1,3,4-Thiadiazoline Derivatives
The synthesis of 1,3,4-thiadiazoline and related compounds has been extensively studied, with a focus on various synthetic methods leading to the production of thiadiazolines. These heterocyclic compounds are primarily obtained from cyclization reactions of thiosemicarbazone and have shown significant biological activity against various fungal and bacterial strains, underscoring their pharmaceutical importance (Yusuf & Jain, 2014).
Chemistry and Biological Applications of Thiadiazole Compounds
Thiadiazoles represent a vital class of heterocyclic compounds with diverse applications in organic synthesis, pharmaceuticals, and biological realms. Their utility spans across being oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents. The broad spectrum of thiadiazole chemistry's applications has motivated ongoing research into this moiety, highlighting its potential in developing efficacious and safe thiadiazole compounds (Asif, 2016).
Propiedades
IUPAC Name |
N-cyclobutyl-5-methyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c1-5-9-10-7(11-5)8-6-3-2-4-6/h6H,2-4H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZIXSVGGIJPPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


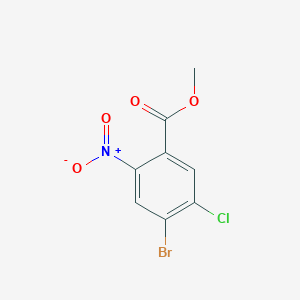
![O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate](/img/structure/B1425301.png)
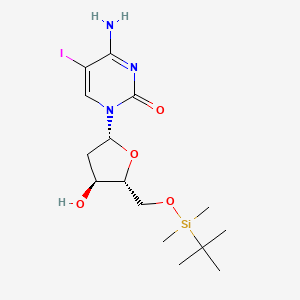
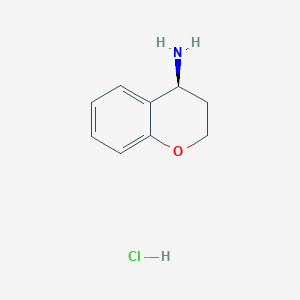

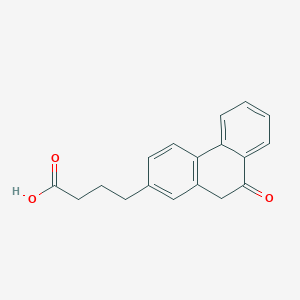
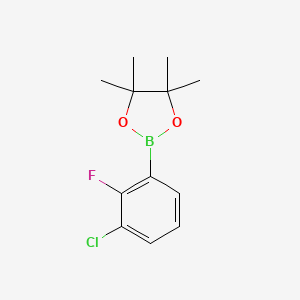
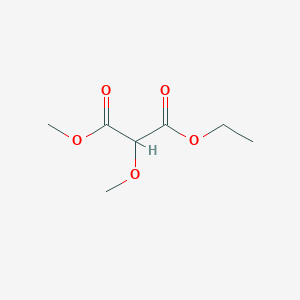

![5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1425313.png)

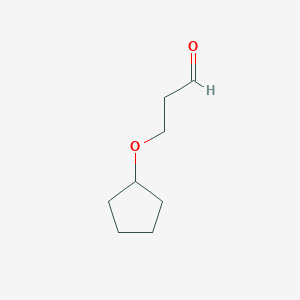

![5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1425319.png)
